Benzaldehyde, 3-(chloromethyl)-4-hydroxy-
Overview
Description
“Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” is a chemical compound with the molecular formula C8H7ClO . It is also known as “3-(Chloromethyl)-benzaldehyde” and is a type of intermediate . It is a liquid with a light yellow color .
Chemical Reactions Analysis
Benzaldehyde and its derivatives have similar chemical behavior to aliphatic aldehydes, but their reactivity is reduced due to the resonance of the p electrons from the carbonyl group with the aromatic ring . This unique property allows benzaldehyde to form various compounds, such as Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols . It also reacts with hydrogen cyanide, sodium bisulfite, and Grignard compounds .Physical And Chemical Properties Analysis
“Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” has a boiling point of 64.5 °C (Press: 0.13 Torr) and a predicted density of 1.200±0.06 g/cm3 . More detailed physical and chemical properties are not available in the retrieved sources.Safety And Hazards
Benzaldehyde compounds can be harmful if swallowed and may cause eye, skin, and respiratory tract irritation . They may also cause central nervous system depression and kidney damage . Specific safety and hazard information for “Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” is not available in the retrieved sources.
properties
IUPAC Name |
3-(chloromethyl)-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHUXGTVMAQMSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427983 | |
Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |
CAS RN |
53412-47-8 | |
Record name | Benzaldehyde, 3-(chloromethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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